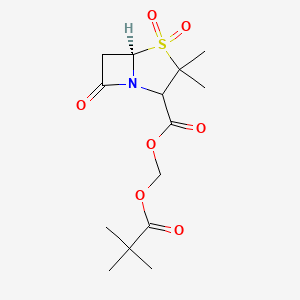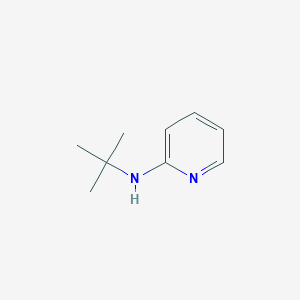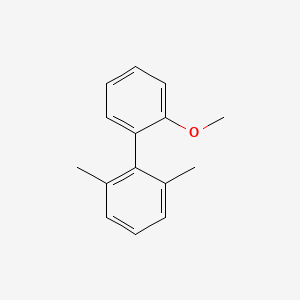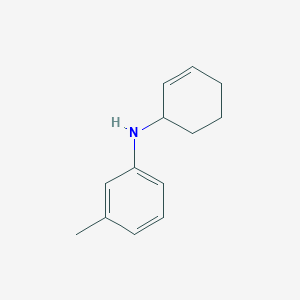
2,5-dihydro-1H-Pyrrole-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dihydro-1H-Pyrrole-1-sulfonyl fluoride is a chemical compound with the molecular formula C4H6FNO2S and a molecular weight of 151.16 g/mol It is a derivative of pyrrole, a five-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dihydro-1H-Pyrrole-1-sulfonyl fluoride typically involves the reaction of pyrrole derivatives with sulfonyl fluoride reagents. One common method is the triflation of N-Boc-3-oxopyrrolidine followed by palladium-catalyzed borylation
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purity of the final product is typically ensured through rigorous quality control measures, including high-performance liquid chromatography (HPLC) and gas chromatography (GC) analyses .
Chemical Reactions Analysis
Types of Reactions
2,5-dihydro-1H-Pyrrole-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives.
Reduction Reactions: Reduction of the sulfonyl fluoride group can yield sulfonamide derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Conditions typically involve the use of a base such as triethylamine or sodium hydride.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation Reactions: Products include sulfonyl chlorides and sulfonic acids.
Reduction Reactions: Products include sulfonamides and sulfides.
Scientific Research Applications
2,5-dihydro-1H-Pyrrole-1-sulfonyl fluoride has several scientific research applications, including:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Research: It is used in the study of enzyme inhibition and protein modification.
Industrial Applications: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-dihydro-1H-Pyrrole-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. This property makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
- 2,5-dihydro-1H-Pyrrole-1-sulfonyl chloride
- 2,5-dihydro-1H-Pyrrole-1-sulfonamide
- 2,5-dihydro-1H-Pyrrole-1-sulfonate esters
Uniqueness
2,5-dihydro-1H-Pyrrole-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and stability compared to other sulfonyl derivatives. This makes it particularly useful in applications requiring selective modification of biological molecules and in the synthesis of complex organic compounds .
Properties
Molecular Formula |
C4H6FNO2S |
|---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
2,5-dihydropyrrole-1-sulfonyl fluoride |
InChI |
InChI=1S/C4H6FNO2S/c5-9(7,8)6-3-1-2-4-6/h1-2H,3-4H2 |
InChI Key |
GVTPSIDRSSNEHP-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCN1S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[2-(2-Bromobenzoyl)-4-chlorophenoxy]acetic acid](/img/structure/B14119228.png)
![3-(3,5-Dimethylphenyl)benzo[b]thiophene](/img/structure/B14119230.png)
![2-{2-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)amino]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14119233.png)



![[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 2-methylbenzoate](/img/structure/B14119256.png)


